molecular formula C16H24N2OS B1622634 N'-Benzoyl-N,N-diisobutylthiourea CAS No. 25343-27-5

N'-Benzoyl-N,N-diisobutylthiourea

Cat. No. B1622634
CAS RN: 25343-27-5
M. Wt: 292.4 g/mol
InChI Key: POOZTTICQBYMAC-UHFFFAOYSA-N
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Description

N’-Benzoyl-N,N-diisobutylthiourea is a chemical compound with the empirical formula C16H24N2OS . It is commonly used as a modifier for preconcentration of silver ions in voltammetric determination . The compound’s molecular weight is approximately 292.44 g/mol .


Synthesis Analysis

The synthetic route for N’-Benzoyl-N,N-diisobutylthiourea involves the reaction of benzoyl chloride with diisobutylamine in the presence of thiourea . The resulting product is purified and characterized .


Molecular Structure Analysis

CC(C)CN(CC(C)C)C(=S)NC(=O)c1ccccc1 

The compound consists of a benzoyl group attached to a thiourea moiety, with two isobutyl substituents on the nitrogen atoms .


Chemical Reactions Analysis

N’-Benzoyl-N,N-diisobutylthiourea can form complexes with metal ions, particularly silver ions. Its preconcentration at carbon paste electrodes (CPE) allows for subsequent voltammetric determination of silver .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 134°C .

Scientific Research Applications

  • Chemical Analysis and Speciation : N-Benzoyl-N,N-diisobutylthiourea is used in the separation, preconcentration, and speciation of inorganic tin in food and beverage samples. It allows for the selective precipitation and measurement of tin using graphite furnace atomic absorption spectrometry (Uluozlu & Tuzen, 2015).

  • Extraction of Toxic Metals : This compound serves as a selective extractant for toxic metals like mercury, demonstrating its potential in environmental and analytical chemistry applications (Fontàs et al., 2005).

  • Corrosion Inhibition : N-Benzoyl-N,N-diisobutylthiourea derivatives have been investigated for their corrosion inhibition properties for carbon steel in acidic media. These compounds show potential for industrial applications in corrosion protection (Al-Jeilawi et al., 2013).

  • Insecticidal Activities : Derivatives of N-Benzoyl-N,N-diisobutylthiourea have been synthesized and evaluated as insect-growth regulators, showing potential in agricultural and pest control applications (Sun et al., 2009).

  • Biological Activity and Antimicrobial Applications : Research on N-Benzoyl-N,N-diisobutylthiourea derivatives has shown antibacterial and antifungal activities, suggesting their potential in pharmaceutical and medical research (Mohareb et al., 2007).

  • Metal Ion Extraction and Preconcentration : This compound is effective in the preconcentration and separation of metal ions like copper, iron, and lead from various samples, useful in analytical chemistry (Soylak & Kariper, 2010).

properties

IUPAC Name

N-[bis(2-methylpropyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-15(19)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZTTICQBYMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399828
Record name N'-Benzoyl-N,N-diisobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25343-27-5
Record name N'-Benzoyl-N,N-diisobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Benzoyl-N,N-diisobutylthiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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